molecular formula C10H16N4O B7824732 6-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-4-one

6-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-4-one

Cat. No.: B7824732
M. Wt: 208.26 g/mol
InChI Key: MJZFRRUTCMKNBI-UHFFFAOYSA-N
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Description

The compound identified as “6-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

6-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including but not limited to:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: It may have applications in the study of biological processes and pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects or as a diagnostic tool.

    Industry: 6-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-4-one may be used in industrial processes or as a component in the production of materials.

Properties

IUPAC Name

6-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-3-2-4-14(6-7)10-12-8(11)5-9(15)13-10/h5,7H,2-4,6H2,1H3,(H3,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZFRRUTCMKNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)C2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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